tert-Butyl 3-bromo-4-methoxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-bromo-4-methoxypyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H18BrNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a bromine atom, and a methoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Bromination: The hydroxyl group is converted to a bromine atom using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Methoxylation: The brominated intermediate is then treated with sodium methoxide (NaOMe) in methanol to introduce the methoxy group.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and reagent concentrations to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 3-bromo-4-methoxypyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy group and the pyrrolidine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), or other strong bases.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Substitution: Various substituted pyrrolidine derivatives.
Oxidation: Oxidized products such as ketones or aldehydes.
Reduction: Reduced products such as alcohols or amines.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-4-methoxypyrrolidine-1-carboxylate is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4-methoxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups can participate in various chemical interactions, influencing the compound’s binding affinity and activity. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with biological pathways.
Comparison with Similar Compounds
tert-Butyl 3-methoxypyrrolidine-1-carboxylate: Similar structure but lacks the bromine atom.
tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate: Similar structure but has a hydroxyl group instead of a methoxy group.
tert-Butyl 3-bromo-4-methylpyrrolidine-1-carboxylate: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness: tert-Butyl 3-bromo-4-methoxypyrrolidine-1-carboxylate is unique due to the presence of both the bromine and methoxy groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for synthetic and medicinal chemistry applications.
Properties
Molecular Formula |
C10H18BrNO3 |
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Molecular Weight |
280.16 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
VSZHTBCXIWKUJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Br)OC |
Origin of Product |
United States |
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